molecular formula C8H7N5O2 B13462546 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13462546
M. Wt: 205.17 g/mol
InChI Key: YHFAGUQNROGYOR-UHFFFAOYSA-N
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Description

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and triazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
  • 2-methyl-1-(pyrimidin-2-yl)-1H-imidazole-3-carboxylic acid

Uniqueness

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of pyrimidine and triazole rings. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its ability to interact with a wide range of biological targets makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

5-methyl-1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C8H7N5O2/c1-5-11-6(7(14)15)12-13(5)8-9-3-2-4-10-8/h2-4H,1H3,(H,14,15)

InChI Key

YHFAGUQNROGYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=NC=CC=N2)C(=O)O

Origin of Product

United States

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